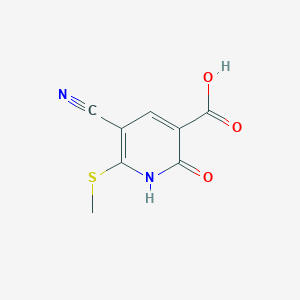

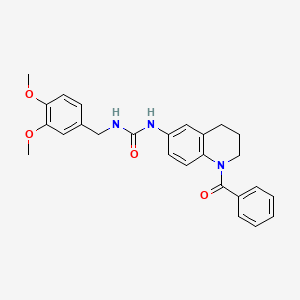

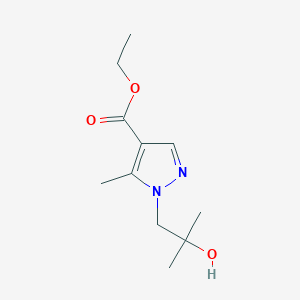

5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-Cyano-6-hydroxynicotinic Acid” is similar to the one you’re asking about . It has a molecular weight of 164.12 and is a solid at room temperature . .

Synthesis Analysis

A series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were designed, synthesized, and evaluated for antiproliferative activity against four human cancer cell lines .

Chemical Reactions Analysis

In a study, a series of novel 5-cyano-6-phenyl-2,4-disubstituted pyrimidine derivatives were synthesized and evaluated for antiproliferative activity .

Physical And Chemical Properties Analysis

“5-Cyano-6-hydroxynicotinic Acid” has a molecular weight of 164.12 and is a solid at room temperature . .

Applications De Recherche Scientifique

Synthesis and Transformation Approaches 5-Cyano-6-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid and its derivatives are synthesized through various methods, reflecting the compound's versatility in chemical reactions. For instance, a general approach for synthesizing highly functionalized 6-oxo-1,6-dihydropyridines involves one-pot reactions from N-alkyl and N-aryl derivatives of 2-cyano-3,3-bis(methylthio)acrylamides and β-keto esters, indicating a synthetic adaptability of the compound (Kumar et al., 2013). Another study synthesized a series of new methyl 4-aryl-6-oxo-5-cyano-1,6-dihydropyridine-2-carboxylates by reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide (Maryasov et al., 2021). These processes highlight the compound's potential in synthesizing diverse chemical structures.

Reactivity and Cyclization The compound exhibits interesting reactivity patterns, as shown in studies exploring its interaction with various nucleophiles. One research demonstrated that ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates could undergo recyclization when reacted with nitrogen-containing 1,4- and 1,5-binucleophiles, resulting in the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives, among others (Britsun et al., 2009). Another study reported that 5-aroyl-6-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitriles were synthesized effectively through the reaction of 2-aroyl-3,3-bis(alkylsulfanyl)acrylaldehydes and cyanoacetamide under specific conditions (Mathews et al., 2008). These studies underscore the compound's potential in creating complex molecular structures through cyclization and other transformations.

Modification and Stability Studies Investigations into the modification and stability of derivatives of this compound have also been conducted. A study on the synthesis and enantioselective lipase-catalyzed kinetic resolution of methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates revealed that these derivatives, being more lipophilic, have potential in various applications (Andzans et al., 2013). Additionally, the oxidation of the sulfur atom in certain derivatives with m-chloroperbenzoic acid was explored, showing possibilities for structural modifications and yielding compounds with specific structural features (Krasnova et al., 2013).

Mécanisme D'action

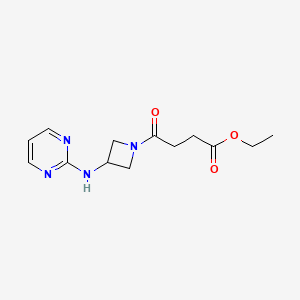

The compound N-(3-chloro-4-fluorophenyl)-2-((5-cyano-4-phenyl-6-(pyrimidin-2-ylthio)pyrimidin-2-yl)thio)acetamide showed good anti-tumor proliferation activity against four tested cancer cell lines . It inhibited the clonal formation and migration of PC-3 cells in a concentration-dependent manner, and induced PC-3 cell cycle arrest in G0/G1 phase .

Safety and Hazards

Propriétés

IUPAC Name |

5-cyano-6-methylsulfanyl-2-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-14-7-4(3-9)2-5(8(12)13)6(11)10-7/h2H,1H3,(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWIFHCOMJIINQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C(=O)N1)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2555073.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2555079.png)

![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![2-(4-((7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methylsulfonamido)phenyl)-N,N-dimethylacetamide](/img/structure/B2555085.png)

![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![[1,2]Thiazolo[3,4-b]pyrazin-3-amine](/img/structure/B2555090.png)